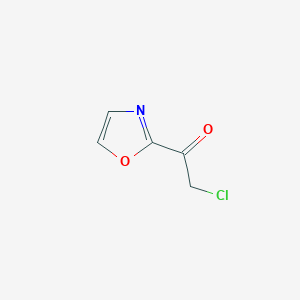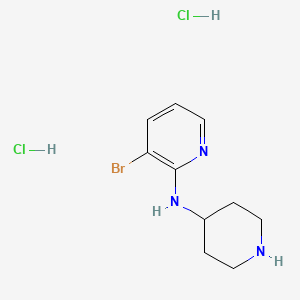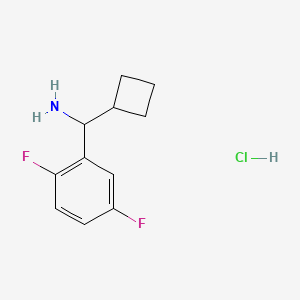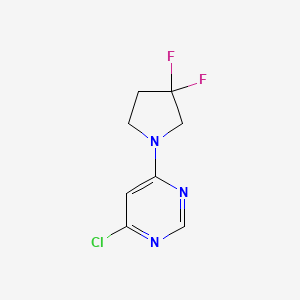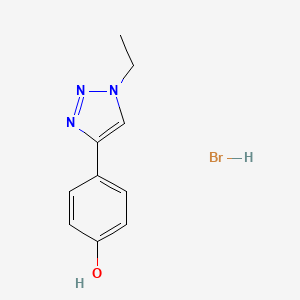
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
Descripción general
Descripción
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide typically involves the following steps:
Formation of 1,2,3-triazole Core:
Ethylation: The triazole core is then ethylated using ethyl iodide or ethyl bromide to introduce the ethyl group at the 1-position.
Phenol Introduction: The phenol group is introduced by reacting the ethylated triazole with phenol under suitable conditions.
Hydrobromide Formation: Finally, the hydrobromide salt is formed by treating the phenol derivative with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The ethyl group or phenol group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Aminotriazoles and other reduced derivatives.
Substitution: Substituted triazoles and phenols.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its triazole core makes it a versatile intermediate for various chemical transformations.
Biology: Triazoles are known for their antimicrobial properties, and 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide has been studied for its potential use as an antimicrobial agent. It can inhibit the growth of bacteria, fungi, and other microorganisms.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, a UV stabilizer, and in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparación Con Compuestos Similares
4-(1H-1,2,3-triazol-1-yl)phenol: Similar structure but lacks the ethyl group.
4-(1-ethyl-1H-1,2,4-triazol-1-yl)phenol: Similar triazole ring but different position of the nitrogen atoms.
4-(1-ethyl-1H-1,2,3-triazol-4-yl)benzene: Similar core structure but different functional group.
Uniqueness: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
4-(1-ethyltriazol-4-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.BrH/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8;/h3-7,14H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJUVSYKRLHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

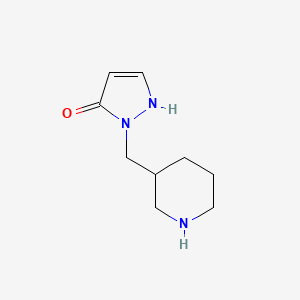
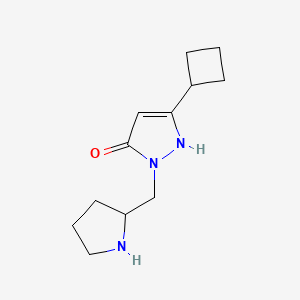

![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)


